N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Description
N-(2-{[(3,5-Dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule characterized by a 1-methylindole-3-carboxamide core linked via an ethylenediamine spacer to a 3,5-dimethoxyphenylcarbonyl group. The carboxamide and urea-like linkages suggest hydrogen-bonding capabilities, which could influence target binding or pharmacokinetic properties.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-24-13-18(17-6-4-5-7-19(17)24)21(26)23-9-8-22-20(25)14-10-15(27-2)12-16(11-14)28-3/h4-7,10-13H,8-9H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
XQNDGFIOCBXFPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Structure Variations: The target compound’s indole core distinguishes it from piperidine-based analogs (e.g., compound 1 in ) and acrylamide derivatives (e.g., 6k in ). Indole derivatives often exhibit enhanced membrane permeability due to aromaticity and lipophilicity .
Substituent Positioning: The 3,5-dimethoxy substitution on the phenyl ring (target compound) contrasts with 3,4-dimethoxy (930989-64-3) or 4-methoxy (Formoterol derivatives) patterns. Symmetrical 3,5-dimethoxy groups may reduce steric hindrance and improve binding to flat hydrophobic pockets compared to asymmetric substitutions . Ethylenediamine linkers are common across analogs, but variations like dimethylaminoethoxy (6k) or benzylaminoethyl (compound 1) introduce differences in polarity and hydrogen-bonding capacity .
Functional Group Impact :
- Carboxamide vs. sulfonamide (930989-64-3): The carbonyl group in the target compound may engage in stronger hydrogen bonding than sulfonamide’s sulfonyl group, affecting target affinity .
- Acrylamide vs. carboxamide: The α,β-unsaturated system in 6k could enable covalent binding to cysteine residues, a feature absent in the target compound .
Key Observations:
- Synthesis : The target compound likely shares synthetic strategies with ’s compound 1, utilizing carbodiimide (TBTU) or similar coupling reagents for amide bond formation .
- Purity and Characterization : LCMS and NMR (1H, 13C) are standard for confirming identity, as seen in and .
- Solubility: The dimethylaminoethoxy group in 6k enhances water solubility compared to the target compound’s less polar indole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
